N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide
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Overview
Description
The compound contains several functional groups, including a sulfonyl group, an oxazinan ring, and an oxalamide group. It also contains fluorine and methoxy substituents, which are common in organofluorine compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and rings. The 3D structure would be determined by the arrangement of these groups in space .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorine atom could influence its reactivity and stability .Scientific Research Applications
Photodynamic Therapy Applications
Compounds with sulfonamide derivatives, especially those incorporated into phthalocyanine structures, have been characterized for their photophysical and photochemical properties, showing potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Insecticidal Activity
Novel insecticides with unique chemical structures, such as flubendiamide, show strong activity against lepidopterous pests. The uniqueness comes from novel substituents like a sulfonylalkyl group, indicating a potential direction for the development of new agents for pest control (Tohnishi et al., 2005).
Catalysis and Synthetic Chemistry
The enantioselective α-fluorination of aliphatic aldehydes, facilitated by N-heterocyclic carbene catalysis, represents a novel approach in synthetic chemistry. This process, using N-fluorobis(phenyl)sulfonimide as both an oxidant and fluorine source, showcases the potential for creating C-F bonds directly at specific positions in aliphatic aldehydes, overcoming challenges like competitive difluorination and nonfluorination (Li, Wu, & Wang, 2014).
Medicinal Chemistry
Sulfonamide derivatives, particularly those targeting androgen receptors or orexin receptors, demonstrate significant potential in developing treatments for conditions ranging from androgen-responsive diseases to compulsive eating disorders. These applications highlight the versatility of sulfonamide groups in drug development (Tucker, Crook, & Chesterson, 1988); (Piccoli et al., 2012).
Environmental Chemistry
Research into sulfonamide compounds has also extended into environmental chemistry, particularly in the selective separation of aqueous sulphate anions, demonstrating the utility of such compounds in water treatment and purification processes (Luo et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O6S/c1-15-12-17(23)6-9-19(15)33(29,30)26-10-3-11-32-20(26)14-25-22(28)21(27)24-13-16-4-7-18(31-2)8-5-16/h4-9,12,20H,3,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWWXFJJXGJNAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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